molecular formula C8H9F2NO B13314337 4-Fluoro-2-(2-fluoroethoxy)aniline

4-Fluoro-2-(2-fluoroethoxy)aniline

Cat. No.: B13314337
M. Wt: 173.16 g/mol
InChI Key: YUCPOCZYFPQQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(2-fluoroethoxy)aniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine and fluoroethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with 2-fluoroethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom in the aniline ring with the fluoroethoxy group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluoroethoxy)aniline is not well-documented. like other aniline derivatives, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential as a drug candidate .

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-2-(2-fluoroethoxy)aniline is unique due to the presence of both fluorine and fluoroethoxy groups, which can impart distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-fluoro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9F2NO/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4,11H2

InChI Key

YUCPOCZYFPQQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.